

An In-depth Technical Guide to 1-(2-ethoxyethyl)-1-fluorocyclobutane

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Compound of Interest

Compound Name: 1-(2-Ethoxyethyl)-1-fluorocyclobutane

Cat. No.: B044299

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, **1-(2-ethoxyethyl)-1-fluorocyclobutane**. As this compound is not readily available in commercial databases, this document outlines its predicted identifiers, estimated physicochemical properties, and a detailed, proposed synthetic route. Furthermore, it explores the potential applications of this molecule within the field of drug discovery, drawing upon the known biological significance of its constituent structural motifs: the fluorocyclobutane core and the ethoxyethyl side chain. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar fluorinated carbocyclic compounds.

Chemical Identifiers and Physicochemical Properties

Due to the novelty of **1-(2-ethoxyethyl)-1-fluorocyclobutane**, its identifiers and physicochemical properties have been estimated using computational tools and comparison with structurally analogous compounds.

Table 1: Predicted Identifiers for **1-(2-ethoxyethyl)-1-fluorocyclobutane**

Identifier	Value
CAS Number	Not Assigned
IUPAC Name	1-(2-ethoxyethyl)-1-fluorocyclobutane
Molecular Formula	C ₈ H ₁₅ FO
Molecular Weight	146.20 g/mol
Canonical SMILES	CCOCC1(F)CCC1
InChI	InChI=1S/C8H15FO/c1-2-10-6-5-8(9)3-4-7-8/h2-7H2,1H3
InChIKey	Predicted: BZDYVFPPMDMECO-UHFFFAOYSA-N

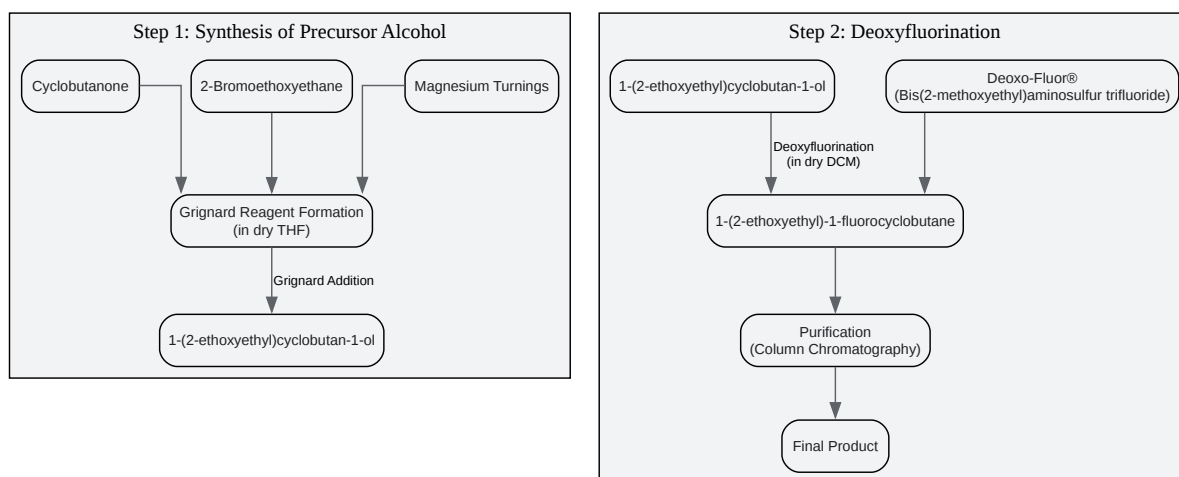
Table 2: Estimated Physicochemical Properties of **1-(2-ethoxyethyl)-1-fluorocyclobutane**

Property	Estimated Value	Notes and Analog Data
Boiling Point	160-180 °C	Based on analogs such as ethylcyclobutane (Boiling Point: -71 °C) and considering the increase due to the ethoxyethyl group and fluorine atom.
Density	0.95 - 1.05 g/cm ³	Estimated based on the densities of similar acyclic ethers and fluorinated hydrocarbons.
LogP	1.5 - 2.5	Calculated using online predictive tools. The ethoxy group increases lipophilicity, while the fluorine has a more complex effect.
Solubility	Sparingly soluble in water; Soluble in organic solvents.	Expected behavior for a small, fluorinated ether.
Polar Surface Area	~20 Å ²	Calculated using online predictive tools.
Refractive Index	~1.41 - 1.43	Estimated based on related cycloalkanes and ethers.

Proposed Synthetic Pathway and Experimental Protocols

A plausible and efficient two-step synthetic route to **1-(2-ethoxyethyl)-1-fluorocyclobutane** is proposed, commencing from commercially available starting materials. The key steps involve a Grignard reaction to construct the carbon skeleton and a subsequent deoxyfluorination of the resulting tertiary alcohol.

Logical Workflow for the Synthesis of 1-(2-ethoxyethyl)-1-fluorocyclobutane



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Caption: Proposed two-step synthesis of **1-(2-ethoxyethyl)-1-fluorocyclobutane**.

Experimental Protocol

Step 1: Synthesis of 1-(2-ethoxyethyl)cyclobutan-1-ol

This procedure is based on the well-established Grignard reaction with ketones.^{[1][2][3]}

- **Preparation of the Grignard Reagent:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromoethoxyethane (1.1 eq) in anhydrous tetrahydrofuran (THF) to the magnesium

turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating. After the initial exothermic reaction subsides, the mixture is stirred until most of the magnesium has been consumed.

- Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
- Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-ethoxyethyl)cyclobutan-1-ol.
- Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure tertiary alcohol.

Step 2: Deoxyfluorination of 1-(2-ethoxyethyl)cyclobutan-1-ol

This procedure utilizes a modern deoxyfluorinating agent, Deoxo-Fluor®, which is known to be effective for tertiary alcohols.^{[4][5][6]}

- Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the purified 1-(2-ethoxyethyl)cyclobutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.
- Addition of Deoxo-Fluor®: Slowly add Deoxo-Fluor® (1.2 eq) to the cooled solution.
- Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product, **1-(2-ethoxyethyl)-1-fluorocyclobutane**.

Relevance in Drug Discovery and Medicinal Chemistry

The unique combination of a fluorocyclobutane core and an ethoxyethyl side chain in **1-(2-ethoxyethyl)-1-fluorocyclobutane** suggests its potential as a valuable building block in drug discovery.

Significance of the Fluorocyclobutane Moiety

The incorporation of a cyclobutane ring into drug candidates can confer several advantageous properties.^[7] The three-dimensional and puckered nature of the cyclobutane scaffold can improve metabolic stability, reduce planarity, and allow for precise orientation of pharmacophoric groups.^[7]

The introduction of a fluorine atom can further enhance a molecule's pharmacokinetic and physicochemical properties.^[8] Fluorine's high electronegativity can modulate the acidity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.^[8] In the context of a cyclobutane ring, fluorine substitution can influence the ring's conformation and lipophilicity.^{[9][10]}

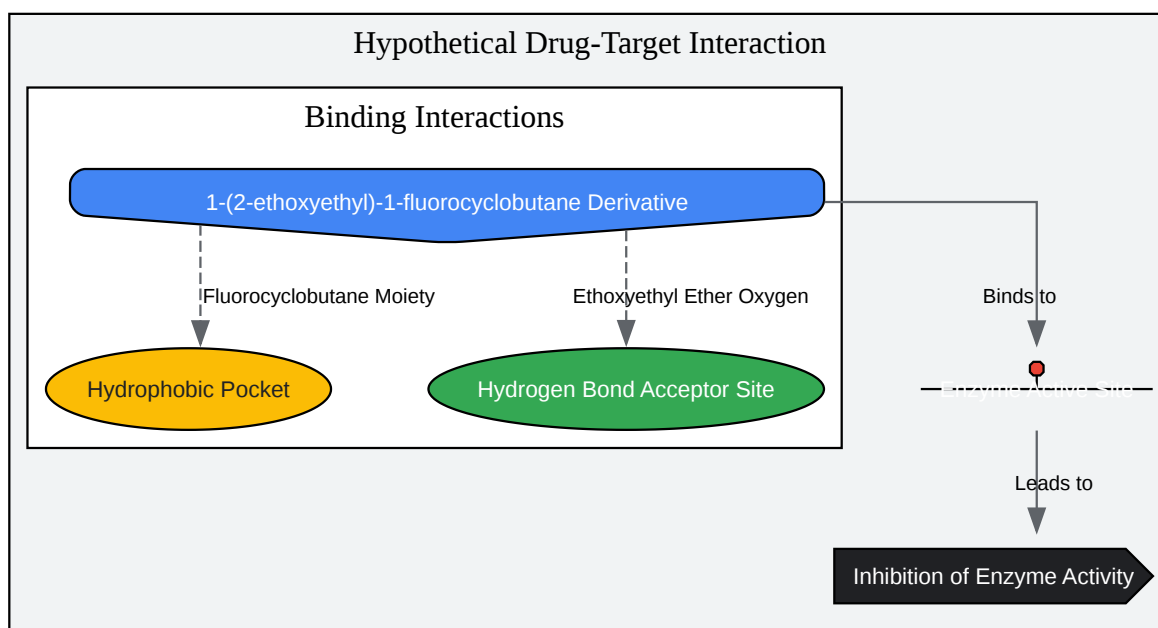
Potential Role of the Ethoxyethyl Group

The ethoxyethyl group is a common motif in medicinal chemistry. Its ether linkage can act as a hydrogen bond acceptor, potentially improving interactions with biological targets. The ethyl group can provide a degree of lipophilicity, which can be crucial for membrane permeability and oral bioavailability. The flexibility of the ethoxyethyl chain allows it to adopt various conformations to fit into binding pockets.

Hypothetical Signaling Pathway Interaction

Given the properties of its constituent parts, **1-(2-ethoxyethyl)-1-fluorocyclobutane** could serve as a scaffold for molecules targeting enzymes or receptors with specific hydrophobic and hydrogen-bonding pockets. For instance, it could be a fragment for designing inhibitors of

kinases or proteases, where the fluorocyclobutane provides a rigid, metabolically stable anchor, and the ethoxyethyl tail can be modified to optimize interactions within the binding site.



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